1,2-Diethyl-3-hydroxypyridin-4-one 1,2-Diethyl-3-hydroxypyridin-4-one CP94 is an iron chelator. It enhances protoporphyrin IX photobleaching and decreases in the viability of A431 squamous epithelial carcinoma cells when used at a concentration of 150 µM in combination with photodynamic therapy (PDT) mediated by the protoporphyrin IX precursors aminolevulinic acid (ALA), methyl aminolevulinate (MAL), or hexylaminolevulinate (HAL;). CP94 (2 mg/ml in the drinking water) decreases hepatic total non-heme and ferritin-stored iron levels, as well as increases hepatic protoporphyrin levels, in mice. It also reduces ferrocene-induced increases in rat brain iron levels when administered at a dose of 100 mg/kg.

Brand Name: Vulcanchem
CAS No.: 115900-75-9
VCID: VC20821587
InChI: InChI=1S/C9H13NO2/c1-3-7-9(12)8(11)5-6-10(7)4-2/h5-6,12H,3-4H2,1-2H3
SMILES: CCC1=C(C(=O)C=CN1CC)O
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

1,2-Diethyl-3-hydroxypyridin-4-one

CAS No.: 115900-75-9

Cat. No.: VC20821587

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

1,2-Diethyl-3-hydroxypyridin-4-one - 115900-75-9

Specification

Description CP94 is an iron chelator. It enhances protoporphyrin IX photobleaching and decreases in the viability of A431 squamous epithelial carcinoma cells when used at a concentration of 150 µM in combination with photodynamic therapy (PDT) mediated by the protoporphyrin IX precursors aminolevulinic acid (ALA), methyl aminolevulinate (MAL), or hexylaminolevulinate (HAL;). CP94 (2 mg/ml in the drinking water) decreases hepatic total non-heme and ferritin-stored iron levels, as well as increases hepatic protoporphyrin levels, in mice. It also reduces ferrocene-induced increases in rat brain iron levels when administered at a dose of 100 mg/kg.

CAS No. 115900-75-9
Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name 1,2-diethyl-3-hydroxypyridin-4-one
Standard InChI InChI=1S/C9H13NO2/c1-3-7-9(12)8(11)5-6-10(7)4-2/h5-6,12H,3-4H2,1-2H3
Standard InChI Key XIYFEESCIBNMIC-UHFFFAOYSA-N
SMILES CCC1=C(C(=O)C=CN1CC)O
Canonical SMILES CCC1=C(C(=O)C=CN1CC)O

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